molecular formula C18H35FO B8260385 Octadecanoyl fluoride CAS No. 1511-79-1

Octadecanoyl fluoride

Cat. No.: B8260385
CAS No.: 1511-79-1
M. Wt: 286.5 g/mol
InChI Key: ULGHGPGLVYEVQV-UHFFFAOYSA-N
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Description

Octadecanoyl fluoride, also known as stearoyl fluoride, is an organic compound with the chemical formula C18H35FO. It is a member of the acyl fluoride family, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a fluorine atom. This compound is a white, waxy solid at room temperature and is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid (stearic acid) with a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Another method involves the use of isopropenyl esters. For example, this compound can be prepared by treating octadecanoyl isopropenyl ester with gaseous anhydrous hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorinating agents and ensure high yields of the desired product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

Octadecanoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Octadecanoic Acid: Formed from hydrolysis.

    Octadecanol: Formed from reduction.

Mechanism of Action

The mechanism of action of octadecanoyl fluoride is primarily based on its reactivity as an acyl fluoride. The fluorine atom in the molecule is highly electronegative, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity allows this compound to participate in various nucleophilic substitution reactions, leading to the formation of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Acetyl Fluoride (CH3COF)
  • Octanoyl Fluoride (C8H15FO)
  • Palmitoyl Fluoride (C16H31FO)

Comparison and Uniqueness

Octadecanoyl fluoride is unique among acyl fluorides due to its long carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain acyl fluorides like acetyl fluoride and octanoyl fluoride, this compound has higher melting and boiling points, making it more suitable for applications requiring thermal stability . Additionally, its long hydrophobic tail makes it particularly useful in surface modification and material science applications .

Biological Activity

Octadecanoyl fluoride, also known as stearoyl fluoride, is an acyl fluoride derivative of stearic acid. It has garnered attention in various fields of research due to its unique biological activities and potential applications. This article will explore the biological activity of this compound, including its mechanisms of action, effects on microbial organisms, and implications for dental health.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes. For instance, fluoride ions can inhibit glycolytic enzymes such as enolase in oral bacteria, which is crucial for their energy metabolism. This inhibition occurs through a quasi-irreversible binding mechanism that reduces glucose transport into bacterial cells .
  • Antimicrobial Effects : The compound demonstrates significant antimicrobial properties, particularly against cariogenic bacteria such as Streptococcus mutans. Research indicates that this compound can disrupt bacterial metabolism and reduce acid production, which is essential for preventing dental caries .
  • Mineralization Effects : this compound enhances the remineralization of dental enamel by promoting the formation of fluorapatite, which is more resistant to acidic environments than hydroxyapatite. This property is vital for maintaining dental health and preventing demineralization .

Biological Activity in Dental Health

The primary application of this compound is in dentistry, where it plays a crucial role in caries prevention:

  • Anticaries Agent : this compound has been widely recognized as an effective anticaries agent. Its ability to inhibit the demineralization of enamel and promote remineralization makes it a valuable component in dental treatments .
  • Topical Application : The efficacy of fluoride compounds like this compound is heavily reliant on their topical application in low concentrations. These low levels can effectively inhibit demineralization during acidic challenges by adhering to tooth surfaces and enhancing mineral saturation .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Inhibition of Bacterial Growth : A study demonstrated that this compound at concentrations as low as 0.1 mM could completely arrest glycolysis in S. mutans under acidic conditions. This finding underscores its potential as a therapeutic agent against dental caries .
  • Fluoride's Role in Enamel Remineralization : Research indicates that when fluoride is present during the remineralization process, it significantly increases the resistance of enamel to future acid attacks. This effect is attributed to the incorporation of fluoride into the mineral structure of teeth .
  • Toxicological Considerations : While this compound has beneficial effects at controlled doses, excessive exposure can lead to toxicity. The toxic dose causing symptoms varies, with acute poisoning occurring at doses around 1 mg/kg body weight . Understanding these limits is crucial for safe application in clinical settings.

Summary Table of Biological Activities

ActivityDescription
Enzyme InhibitionInhibits glycolytic enzymes like enolase, affecting bacterial metabolism
Antimicrobial ActionDisrupts acid production in cariogenic bacteria
Remineralization EnhancementPromotes formation of fluorapatite, enhancing enamel resistance to acids
Toxicity ConcernsToxic effects observed at doses exceeding 1 mg/kg body weight; careful dosing required

Properties

IUPAC Name

octadecanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35FO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHGPGLVYEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625877
Record name Octadecanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511-79-1
Record name Octadecanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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